Product packaging for Methyl 2-bromo-5-chloronicotinate(Cat. No.:CAS No. 1214324-95-4)

Methyl 2-bromo-5-chloronicotinate

Cat. No.: B572282
CAS No.: 1214324-95-4
M. Wt: 250.476
InChI Key: JAPJUTZFHULGFG-UHFFFAOYSA-N
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Description

Significance of Pyridine-Based Compounds in Organic Synthesis and Applied Sciences

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in a vast array of functional molecules. nih.govnumberanalytics.com Its presence is critical in numerous natural products, including vitamins like niacin and coenzymes such as NAD+, which is essential for cellular metabolism. fiveable.melifechemicals.com In applied sciences, pyridine derivatives are fundamental to the development of pharmaceuticals, agrochemicals, and functional materials. nih.govlifechemicals.comacs.org The pyridine nucleus is found in 62 FDA-approved drugs, highlighting its importance in medicinal chemistry. lifechemicals.com Examples include the antihypertensive drug Torasemide and the anti-carcinoma agent Vismodegib. lifechemicals.com The utility of the pyridine scaffold stems from its characteristic solubility, basicity, and its capacity for hydrogen bonding, which allows for the generation of large libraries of compounds for drug discovery. nih.gov Furthermore, the nitrogen atom imbues the ring with distinct electronic properties compared to its carbocyclic analog, benzene, making it susceptible to a range of chemical transformations. nih.govfiveable.me

Contextualization of Halogenation in Pyridine Ring Systems

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the pyridine ring is a powerful strategy for modulating the molecule's reactivity and physicochemical properties. nih.gov Halogenation renders the pyridine ring electron-deficient, influencing its reaction pathways. nih.gov Specifically, halogens serve as versatile synthetic handles, enabling chemists to introduce a wide variety of other functional groups through cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. numberanalytics.comnih.gov

The position of the halogen on the pyridine ring is crucial, as it dictates the regioselectivity of subsequent reactions. nih.gov For instance, electrophilic substitution on an unsubstituted pyridine ring typically occurs at the 3-position under harsh conditions, while nucleophilic substitution is favored at the 2- and 4-positions. nih.gov The strategic placement of halogens allows for precise control over the synthesis of complex substituted pyridines, which are key intermediates for pharmaceuticals and agrochemicals. acs.orgnih.gov The differential reactivity between various halogens (e.g., the higher reactivity of a C-Br bond compared to a C-Cl bond in many palladium-catalyzed reactions) allows for sequential, site-selective modifications. nih.gov

Research Landscape of Nicotinate (B505614) Esters with Dihalo-Substituents

Nicotinate esters, which are esters of pyridine-3-carboxylic acid, are a significant subclass of pyridine derivatives. When these esters are substituted with two halogen atoms, they become exceptionally useful building blocks. These dihalo-substituted nicotinate esters offer multiple reactive sites for synthetic elaboration. Researchers utilize the distinct reactivity of the two different carbon-halogen bonds to perform selective cross-coupling reactions, building molecular complexity in a controlled, stepwise manner. nih.govnih.gov

For example, a 2-bromo-5-chloronicotinate ester allows for a reaction to occur selectively at the more reactive 2-position (C-Br bond) while leaving the 5-position (C-Cl bond) intact for a subsequent, different transformation. This orthogonality is highly prized in the synthesis of polysubstituted heterocyclic systems. Research in this area often focuses on developing new synthetic methodologies and creating novel compounds for evaluation in medicinal and materials science contexts. nih.govchemimpex.com For instance, various 2-bromonicotinates have been used to synthesize amino acid ester derivatives, which have shown potential as vasodilatory agents. nih.gov

Scope and Focus of Academic Inquiry on Methyl 2-bromo-5-chloronicotinate

The specific compound, this compound, has emerged as a valuable intermediate in synthetic organic chemistry. bldpharm.com Its structure combines the features of a nicotinate ester with the differential reactivity of bromine and chlorine substituents. Academic inquiry is primarily directed towards leveraging this differential reactivity for the efficient synthesis of complex target molecules. The bromine atom at the 2-position is generally more susceptible to displacement or involvement in palladium-catalyzed cross-coupling reactions than the chlorine atom at the 5-position. This allows for selective functionalization at the C2 position, followed by subsequent modification at the C5 position.

This compound serves as a key building block for creating more elaborate heterocyclic structures, which are often scaffolds for developing new pharmaceutical agents or materials. fdc-chemical.comsigmaaldrich.com The research focus is therefore on its application in multi-step synthetic sequences where precise control over the introduction of substituents is paramount.

Chemical Profile and Synthetic Utility

Chemical Properties and Data

This compound is a solid at room temperature, appearing as a white to light yellow powder or crystal. chemimpex.comsigmaaldrich.com Its key identifiers and properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 1214324-95-4 bldpharm.comfdc-chemical.com
Molecular Formula C₇H₅BrClNO₂ sigmaaldrich.com
Molecular Weight 250.48 g/mol chemimpex.com
IUPAC Name methyl 2-bromo-5-chloropyridine-3-carboxylate sigmaaldrich.com
Melting Point 36-38 °C sigmaaldrich.com
Purity ≥ 98% chemimpex.comsigmaaldrich.com
InChI Key JAPJUTZFHULGFG-UHFFFAOYSA-N sigmaaldrich.com

This table is interactive. Click on headers to sort.

Applications in Research and Synthesis

The primary application of this compound is as a versatile intermediate in organic synthesis, particularly for constructing polysubstituted aromatic systems. Its value lies in the differential reactivity of its two halogen substituents. The carbon-bromine bond at the 2-position is significantly more reactive than the carbon-chlorine bond at the 5-position in common transition-metal-catalyzed cross-coupling reactions.

This reactivity difference enables chemists to perform selective functionalization. For example, a Suzuki or Sonogashira coupling reaction can be carried out selectively at the 2-position, introducing a new carbon-carbon bond, while the chlorine at the 5-position remains unaffected. This preserved chloro-substituent can then be used as a handle for a second, different coupling reaction under more forcing conditions, or for other transformations. This stepwise approach is a powerful tool for the controlled assembly of complex molecules, which is crucial in the fields of medicinal chemistry and materials science for creating novel compounds with specific desired properties. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrClNO2 B572282 Methyl 2-bromo-5-chloronicotinate CAS No. 1214324-95-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-bromo-5-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-12-7(11)5-2-4(9)3-10-6(5)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPJUTZFHULGFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673229
Record name Methyl 2-bromo-5-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214324-95-4
Record name Methyl 2-bromo-5-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 2 Bromo 5 Chloronicotinate

Precursor Selection and Starting Material Strategies for the Nicotinate (B505614) Core

The synthesis of Methyl 2-bromo-5-chloronicotinate fundamentally relies on the construction or utilization of a pre-existing nicotinic acid or nicotinate framework. The choice of the initial precursor is a critical strategic decision that dictates the subsequent steps of halogenation and esterification.

A highly strategic precursor is 5-chloronicotinic acid . Utilizing this starting material provides a significant advantage as the chlorine atom is already positioned correctly at the C-5 position of the pyridine (B92270) ring. This simplifies the subsequent halogenation step, requiring only the regioselective introduction of a bromine atom at the C-2 position. Alternative routes might begin with 2-hydroxynicotinic acid or 2-aminonicotinic acid, where the existing functional group can be later converted to a bromine atom via reactions such as the Sandmeyer reaction, after the introduction of chlorine at the 5-position.

Halogenation Techniques for Bromine and Chlorine Incorporation

The introduction of both bromine and chlorine onto the nicotinate core with precise regiochemistry is the most challenging aspect of the synthesis. The electronic nature of the pyridine ring, which is electron-deficient, and the directing effects of the existing substituents (the carboxyl group and the other halogen) must be carefully considered.

Regioselective Bromination Approaches

To introduce a bromine atom specifically at the 2-position of the pyridine ring, electrophilic aromatic substitution is the most common method employed. nih.govnih.gov The pyridine ring is generally resistant to electrophilic attack compared to benzene, so activating conditions or specific reagents are often necessary.

When starting from 5-chloronicotinic acid, the primary challenge is to direct the incoming electrophilic bromine to the C-2 position. The carboxyl group at C-3 is a deactivating meta-director, while the chlorine at C-5 is a deactivating ortho-, para-director. This combination electronically favors substitution at the C-2 and C-6 positions.

Common brominating agents for this transformation include:

N-Bromosuccinimide (NBS): Often used in conjunction with an acid catalyst or radical initiator, NBS is a reliable source of electrophilic bromine. nih.gov

Bromine (Br₂): In the presence of a Lewis acid or in an acidic medium like oleum, molecular bromine can effectively brominate the ring.

The reaction conditions, such as solvent and temperature, are optimized to maximize the yield of the desired 2-bromo isomer and minimize the formation of other regioisomers.

Regioselective Chlorination Strategies

If the synthesis begins with a precursor like 2-bromonicotinic acid, the subsequent step is the regioselective introduction of a chlorine atom at the 5-position. The bromine atom at C-2 and the carboxyl group at C-3 influence the position of the incoming chlorine electrophile.

Several chlorinating reagents are available for this purpose, each with different reactivities that can be tailored to the specific substrate. tcichemicals.comtcichemicals.com

N-Chlorosuccinimide (NCS): A mild and selective chlorinating agent, often used for electron-rich or moderately activated aromatic systems.

Sulfuryl chloride (SO₂Cl₂): A more reactive reagent that can be effective for chlorinating electron-deficient pyridine rings, sometimes in the presence of a catalyst.

Molecular Chlorine (Cl₂): Can be used, but its high reactivity can sometimes lead to a lack of selectivity and over-halogenation.

The choice of reagent and conditions is crucial to ensure the chlorine is introduced at the C-5 position, which is para to the existing bromine atom and meta to the carboxyl group. researchgate.netnih.govresearchgate.netsemanticscholar.org

Esterification Methods for Methyl Nicotinate Formation

Once the di-halogenated nicotinic acid, 2-bromo-5-chloronicotinic acid , has been synthesized, the final step is the conversion of the carboxylic acid group to a methyl ester. This is a standard transformation in organic chemistry with several reliable methods.

The most common and industrially scalable method is the Fischer-Speier esterification . This reaction involves heating the carboxylic acid in an excess of methanol (B129727) with a catalytic amount of a strong acid.

Reactants : 2-bromo-5-chloronicotinic acid and methanol.

Catalyst : Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

Conditions : The mixture is typically heated to reflux for several hours to drive the equilibrium towards the product. chemicalbook.com

The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Subsequent elimination of a water molecule yields the methyl ester. A similar procedure is used to synthesize the isomeric Methyl 5-bromo-2-chloropyridine-3-carboxylate from 5-Bromo-2-chloronicotinic acid and methanol with a sulfuric acid catalyst. chemicalbook.com

Alternative, milder methods for esterification exist, such as reaction with diazomethane or using coupling agents like dicyclohexylcarbodiimide (DCC) with methanol, but the acid-catalyzed reaction with methanol is often preferred for its simplicity and cost-effectiveness.

Advanced Synthetic Transformations and Route Optimization

This compound is not typically an end product but rather a versatile building block for constructing more complex molecules. Its utility stems from the differential reactivity of the two halogen atoms in metal-catalyzed cross-coupling reactions.

Catalytic Coupling Reactions (e.g., Suzuki, Negishi, Heck)

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend I > Br > OTf > Cl. tcichemicals.com This difference allows for the selective functionalization of the C-Br bond at the 2-position while leaving the C-Cl bond at the 5-position intact for potential subsequent transformations.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl halide with an organoboron compound, typically a boronic acid or ester. tcichemicals.commdpi.com The reaction of this compound with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base selectively yields a 2-aryl-5-chloronicotinate derivative. researchgate.netresearchgate.netnih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. orgsyn.orgorgsyn.org This method is known for its high functional group tolerance. organic-chemistry.orgresearchgate.net Reacting this compound with an arylzinc or alkylzinc reagent under palladium catalysis allows for the selective formation of a C-C bond at the C-2 position. mdpi.com

Heck Reaction: The Heck reaction forms a C-C bond between an aryl halide and an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction can be used to introduce a vinyl group at the 2-position of the this compound ring, providing a route to substituted styrenes and other vinylated pyridine derivatives. arkat-usa.org

These advanced transformations highlight the strategic importance of this compound as an intermediate, enabling the modular and efficient synthesis of a wide array of complex organic compounds.

Reaction Type Reagent Catalyst (Typical) Bond Formed
Suzuki-MiyauraArylboronic AcidPd(PPh₃)₄, PdCl₂(dppf)C(sp²)-C(sp²)
NegishiOrganozinc HalidePd(PPh₃)₄, Pd(dba)₂C(sp²)-C(sp²), C(sp²)-C(sp³)
HeckAlkenePd(OAc)₂, PdCl₂C(sp²)-C(sp²) (vinyl)

Nucleophilic Aromatic Substitution (SNAr) Pathways

The synthesis of this compound can be approached through Nucleophilic Aromatic Substitution (SNAr) reactions, a fundamental class of reactions for functionalizing aromatic systems, particularly those that are electron-deficient. The pyridine ring, with its electronegative nitrogen atom, is inherently activated towards nucleophilic attack, especially at the ortho (C2, C6) and para (C4) positions relative to the nitrogen. uci.edu This "built-in" activation facilitates the displacement of leaving groups, such as halogens, by a variety of nucleophiles.

The generally accepted mechanism for SNAr involves a two-step addition-elimination process. libretexts.org First, the nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted in this step. The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org

In the case of this compound, the pyridine nitrogen and the methyl ester group act as electron-withdrawing substituents, further activating the ring for SNAr. The positions of the halogens (bromo at C2 and chloro at C5) present opportunities for regioselective substitution. The C2 position is highly activated due to its ortho relationship to the ring nitrogen.

While specific SNAr studies on this compound are not extensively detailed in publicly available literature, the reactivity of similar dihalogenated heteroaromatic systems provides valuable insights. For instance, studies on 2-halopyridines demonstrate their reactivity with various nucleophiles. The relative reactivity often depends on both the halogen and the nucleophile. For reactions with sulfur nucleophiles, the leaving group ability follows the trend I > Br > Cl > F, suggesting that the second step (elimination) is rate-determining. sci-hub.se Conversely, with oxygen nucleophiles, the trend is often reversed (F > Cl > Br > I), indicating that the initial attack of the nucleophile is the rate-determining step, favored by the high electronegativity of fluorine which makes the carbon center more electrophilic. sci-hub.se

A practical example can be seen in the synthesis of 5-bromo-2-(methylthio)pyrimidine, where 5-bromo-2-chloropyrimidine is treated with methyl mercaptan in DMF at 50°C to achieve a 75% yield. chemicalbook.com This demonstrates a successful SNAr where a chloro substituent is displaced by a sulfur nucleophile.

Table 1: Analogous SNAr Reactions on Halopyridines

Starting MaterialNucleophileSolventConditionsProductYield (%)
2-BromopyridinePhSNaHMPAMicrowave2-Phenylthiopyridine>99
2-ChloropyridinePhSNaHMPAMicrowave2-Phenylthiopyridine>99
2-FluoropyridinePhCH₂OHNMPMicrowave2-Benzyloxypyridine81
2-ChloropyridinePhCH₂OHNMPMicrowave2-Benzyloxypyridine65
5-Bromo-2-chloropyrimidineMethyl MercaptanDMF50°C, 3h5-Bromo-2-(methylthio)pyrimidine75

This table presents data from reactions on analogous halopyridine and halopyrimidine systems to illustrate typical conditions and yields for SNAr reactions. sci-hub.sechemicalbook.com

Reductive Methodologies for Functional Group Interconversion

Reductive methodologies are crucial for functional group interconversions (FGIs) in multi-step syntheses. While direct reductive methods for the synthesis of this compound are not prominently documented, such strategies could be hypothetically employed on precursors to arrive at the target structure. FGIs are essential for introducing or modifying substituents on the pyridine ring that are not accessible through direct substitution.

Common reductive transformations that could be relevant in a synthetic pathway include:

Reduction of a Nitro Group: A common strategy in aromatic chemistry involves introducing a nitro group, which is a strong electron-withdrawing group that can direct and activate the ring for SNAr, and then reducing it to an amine. This amine can then be further modified. Standard conditions for nitro group reduction include catalytic hydrogenation (e.g., H₂, Pd/C), or treatment with metals in acidic media (e.g., Fe, Sn, or Zn in HCl). vanderbilt.edu For example, a precursor like Methyl 2-bromo-5-chloro-4-nitronicotinate could be synthesized and subsequently reduced to introduce an amino group at the C4 position.

Reductive Dehalogenation: It is sometimes necessary to remove a halogen atom selectively. This can be achieved through methods like catalytic hydrogenation, using a catalyst such as Palladium on carbon (Pd/C) with a hydrogen source. The relative ease of reduction is typically I > Br > Cl > F. This selectivity could be exploited to remove the bromine at C2 while retaining the chlorine at C5 under carefully controlled conditions, or vice-versa, to synthesize related derivatives.

Reduction of the Ester Group: The methyl ester of the nicotinate can be reduced to a primary alcohol (a hydroxymethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would yield (2-bromo-5-chloropyridin-3-yl)methanol, opening pathways for further functionalization of the C3 substituent. Less potent reagents like diisobutylaluminium hydride (DIBAL-H) could potentially reduce the ester to an aldehyde. vanderbilt.edu

These reductive steps are fundamental tools that allow for the strategic manipulation of functional groups, enabling the synthesis of complex derivatives from more accessible precursors.

Synthetic Challenges and Yield Optimization in the Preparation of this compound

The synthesis of polysubstituted pyridines like this compound is often accompanied by significant challenges that necessitate careful optimization of reaction conditions to achieve acceptable yields and purity.

Key Challenges:

Regioselectivity: With two different halogen atoms at the C2 and C5 positions, a primary challenge in SNAr reactions is achieving regioselective substitution. The C2 position is activated by being ortho to the ring nitrogen, while the C5 position is meta. Therefore, nucleophilic attack is heavily favored at the C2 position. uci.edu However, forcing conditions or specific nucleophiles might lead to a loss of selectivity or disubstitution. Controlling the reaction to target only one position is critical.

Leaving Group Ability: The differential reactivity of bromine versus chlorine as leaving groups can be a challenge or an opportunity. Typically, bromide is a better leaving group than chloride in SNAr reactions where the elimination step is rate-determining. sci-hub.se This intrinsic reactivity difference must be considered when planning a selective substitution.

Side Reactions: The synthesis of highly functionalized nicotinic acid esters can be plagued by side reactions. These may include hydrolysis of the ester group under harsh basic or acidic conditions, or polymerization/decomposition of starting materials and products at elevated temperatures. Multicomponent reactions, while efficient, can also lead to complex mixtures of products if not properly controlled. nih.gov

Purification: The separation of the desired product from starting materials, regioisomers, and other byproducts often requires careful chromatographic purification, which can be difficult and costly to scale up. google.com

Strategies for Yield Optimization:

Solvent and Base Selection: The choice of solvent and base is critical in SNAr reactions. Polar aprotic solvents like DMSO, DMF, and acetonitrile are commonly used as they can solvate the cation of the nucleophile's salt, leaving a more reactive "naked" anion. mdpi.com The choice of base can also influence reactivity and selectivity; for example, weaker bases like K₂CO₃ or K₃PO₄ are often employed to avoid side reactions. mdpi.com

Temperature Control: Reaction temperature is a key parameter to control. While higher temperatures can increase the reaction rate, they can also lead to a decrease in selectivity and the formation of undesired byproducts. Microwave irradiation has been shown to accelerate SNAr reactions on halopyridines, often leading to high yields in very short reaction times. sci-hub.se

Catalysis: While SNAr is often performed without a metal catalyst, certain transformations on the pyridine ring might benefit from catalysis. For instance, palladium-catalyzed coupling reactions are an alternative to SNAr for forming C-N or C-C bonds, although they operate through a different mechanism. researchgate.net

Protecting Groups: In multi-step syntheses, the use of protecting groups for sensitive functionalities might be necessary to prevent unwanted side reactions during substitution or reduction steps.

By carefully controlling these parameters, the challenges associated with the synthesis of this compound can be addressed, leading to improved yields and purity of the final product.

Reaction Mechanisms and Chemical Reactivity of Methyl 2 Bromo 5 Chloronicotinate

Mechanistic Pathways of Halogen Displacement Reactions

The pyridine (B92270) ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at positions ortho and para (C2, C4, C6) to the nitrogen atom. The presence of halogens at the C2 and C5 positions provides reactive sites for displacement through various mechanisms.

Nucleophilic aromatic substitution (SNAr) on pyridine derivatives proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nitrogen atom activates the ring for attack by nucleophiles, especially at the C2 and C4 positions. stackexchange.com In this mechanism, the nucleophile first attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com This intermediate is resonance-stabilized, with one of the resonance forms placing the negative charge on the electronegative nitrogen atom, which is a significant stabilizing factor. stackexchange.com The subsequent departure of the halide leaving group restores the aromaticity of the ring. youtube.com

For Methyl 2-bromo-5-chloronicotinate, the bromine atom is located at the highly activated C2 position, while the chlorine atom is at the C5 position. Nucleophilic attack is strongly favored at the C2 position. The general order of halide leaving group ability in SNAr reactions is often F > Cl ≈ Br > I, which is considered evidence for a rate-controlling addition step. nih.govrsc.org However, the reactivity is also heavily influenced by the position on the pyridine ring. Given the activation of the C2 position by the ring nitrogen, the C-Br bond is the primary site for nucleophilic displacement reactions.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution

Position of Attack Activating Factor Stability of Intermediate Expected Reactivity
C2 (Bromo) Proximity to ring nitrogen (ortho) High (negative charge on nitrogen in resonance form) stackexchange.com High
C5 (Chloro) Less activated position Lower (no resonance form with charge on nitrogen) Low

The carbon-halogen bonds in this compound are excellent handles for forming new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for selective, stepwise functionalization. In palladium-catalyzed reactions, the general order of reactivity for halides is I > Br > Cl, making the C-Br bond at the C2 position significantly more susceptible to oxidative addition to the palladium catalyst. wikipedia.org

Suzuki-Miyaura Coupling : This reaction couples the aryl halide with an organoboron species, typically a boronic acid, using a palladium catalyst and a base. wikipedia.orgresearchgate.net It is a versatile method for forming C-C bonds. Selective coupling at the C2-Br position can be achieved under controlled conditions, leaving the C5-Cl position available for subsequent reactions. beilstein-journals.orgnih.gov

Sonogashira Coupling : This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base. scirp.orgwikipedia.orglibretexts.org It is a highly effective method for synthesizing arylalkynes. The reaction preferentially occurs at the more reactive C-Br bond. libretexts.org

Heck Reaction : The Heck reaction couples the aryl halide with an alkene under the influence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.org The reaction mechanism involves oxidative addition of the aryl halide to a Pd(0) species, followed by alkene insertion and beta-hydride elimination. wikipedia.orglibretexts.org

Buchwald-Hartwig Amination : This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine in the presence of a strong base. wikipedia.orgacsgcipr.org It is a powerful tool for synthesizing aryl amines and can be applied to 2-bromopyridines with high efficiency. nih.govresearchgate.net

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Catalyst/Ligand System (Typical) Product
Suzuki-Miyaura Ar-B(OH)₂ Pd(OAc)₂ or Pd(PPh₃)₄ / Phosphine Ligand C-C (Aryl-Aryl)
Sonogashira Terminal Alkyne PdCl₂(PPh₃)₂ / CuI C-C (Aryl-Alkyne)
Heck Alkene Pd(OAc)₂ / PPh₃ C-C (Aryl-Alkene)
Buchwald-Hartwig Amine (R₂NH) Pd₂(dba)₃ / Buchwald or Hartwig Ligands C-N (Aryl-Amine)

Reactivity of the Ester Moiety (Methyl Carboxylate)

The methyl carboxylate group at the C3 position is a key functional group that can undergo a variety of transformations.

Hydrolysis : The methyl ester can be hydrolyzed to the corresponding carboxylic acid (2-bromo-5-chloronicotinic acid) under either acidic or basic conditions. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen followed by nucleophilic attack of water. Base-catalyzed hydrolysis (saponification) involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by the elimination of the methoxide ion. The degradation of methyl nicotinate (B505614) in aqueous solution proceeds slowly, hydrolyzing to form nicotinic acid and methanol (B129727). nih.gov

Transesterification : This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. google.comgoogleapis.com For example, reacting this compound with ethanol would yield Ethyl 2-bromo-5-chloronicotinate. The reaction is typically driven to completion by using a large excess of the new alcohol or by removing the methanol as it is formed. googleapis.com

The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohol : Strong reducing agents like lithium aluminum hydride (LiAlH₄) readily reduce esters to primary alcohols. acs.org A milder and more cost-effective reagent, sodium borohydride (NaBH₄), can also reduce aromatic esters to their corresponding alcohols, often requiring an excess of the reagent and elevated temperatures or the use of a co-solvent like methanol. researchgate.netresearchgate.net The reduction of methyl nicotinate with a NaBH₄-MeOH system yields 3-pyridyl methanol. researchgate.net

Reduction to Aldehyde : Stopping the reduction at the aldehyde stage is more challenging as aldehydes are more reactive than esters towards hydride reagents. This transformation typically requires a sterically hindered and less reactive hydride source, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures. youtube.com The mechanism involves the formation of a stable tetrahedral intermediate that resists further reduction until it is hydrolyzed during aqueous workup. youtube.com Alternative methods, such as iron-catalyzed hydrosilylation, have also been developed for the selective reduction of esters to aldehydes. researchgate.net

Table 3: Reduction Products of the Ester Moiety

Reagent Product Typical Conditions
LiAlH₄ Primary Alcohol Anhydrous ether or THF
NaBH₄/MeOH Primary Alcohol Refluxing THF researchgate.netresearchgate.net
DIBAL-H Aldehyde Toluene or Hexane, -78 °C youtube.com
(NHC)Fe(CO)₄ / Silane Aldehyde UV irradiation researchgate.net

Electrophilic Aromatic Substitution Reactivity on the Pyridine Ring

Pyridine is significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. uomustansiriyah.edu.iq This reduced reactivity is due to two main factors:

The electronegative nitrogen atom withdraws electron density from the ring, deactivating it towards attack by electrophiles. uoanbar.edu.iq

Under the acidic conditions often required for EAS, the nitrogen atom is protonated, forming a pyridinium ion. The positive charge on the nitrogen further deactivates the ring to a great extent. uoanbar.edu.iq

When electrophilic substitution is forced to occur under harsh conditions, it proceeds preferentially at the C3 position (and C5), which is meta to the nitrogen. uomustansiriyah.edu.iq

In the case of this compound, the pyridine ring is already substituted with three electron-withdrawing groups: a bromo group, a chloro group, and a methyl carboxylate group, in addition to the deactivating effect of the ring nitrogen itself. This high degree of deactivation makes further electrophilic aromatic substitution on the ring extremely difficult and synthetically unviable. Any potential electrophilic attack would be met with a highly electron-poor aromatic system, making the reaction energetically unfavorable.

Cycloaddition and Rearrangement Reactions

While specific examples of cycloaddition and rearrangement reactions involving this compound are not extensively documented in readily available literature, its chemical structure suggests potential reactivity in these types of transformations based on the known chemistry of related pyridine derivatives.

Cycloaddition Reactions:

The pyridine ring in this compound can theoretically participate in cycloaddition reactions, acting as either a diene or a dienophile, although this reactivity is generally less common for aromatic systems like pyridine due to the energy required to overcome aromaticity.

[4+2] Cycloadditions (Diels-Alder Type Reactions): Pyridine and its derivatives can undergo Diels-Alder reactions, particularly inverse-electron-demand Diels-Alder reactions where the electron-poor pyridine ring acts as the diene. acsgcipr.org The presence of electron-withdrawing groups, such as the methoxycarbonyl group and the halogen atoms in this compound, further lowers the energy of the LUMO of the pyridine ring, making it more susceptible to reaction with electron-rich dienophiles. organic-chemistry.org However, such reactions with substituted pyridines often require harsh conditions, such as high temperatures or pressures, and may compete with other reaction pathways. acsgcipr.org It is also conceivable for the pyridine ring to act as a dienophile, although this is less common.

[3+2] Cycloadditions: Pyridine derivatives can also participate in [3+2] cycloaddition reactions. For instance, the reaction of pyridine-containing nitrones with nitroalkenes has been shown to proceed with full regio- and stereochemical control under mild conditions. nih.gov This suggests that derivatives of this compound could potentially be elaborated to participate in similar cycloaddition reactions for the synthesis of complex heterocyclic systems.

[2+2+2] Cycloadditions: Transition metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles have emerged as a powerful method for the synthesis of substituted pyridines. rsc.org While this is a synthetic route to pyridines rather than a reaction of them, it highlights the utility of cycloaddition chemistry in accessing complex pyridine scaffolds.

Rearrangement Reactions:

The pyridine skeleton is generally stable, but under specific conditions, skeletal rearrangements can be induced. These transformations are of significant interest as they allow for the conversion of readily available pyridine feedstocks into other valuable heterocyclic or carbocyclic structures.

Skeletal Editing and Ring Expansion: Recent advances in synthetic methodology have enabled the "skeletal editing" of pyridines, allowing for the precise substitution or rearrangement of atoms within the core ring structure. nih.govresearchgate.net These methods often involve a sequence of dearomatization, cycloaddition, and rearomatizing retrocycloaddition reactions to transform pyridines into other aromatic systems like benzenes and naphthalenes. nih.govresearchgate.net Another approach involves the light-induced ring expansion of pyridine derivatives to diazepines. thieme-connect.com Such strategies could potentially be applied to this compound to generate novel molecular scaffolds.

Photochemical Rearrangements: Pyridine N-oxides are known to undergo photochemical rearrangement to afford 2-formylpyrroles. nsf.gov While this compound is not an N-oxide, this reactivity highlights the potential for photochemical methods to induce rearrangements in the pyridine ring system.

Intramolecular Rearrangements: The reaction of 3-halo-4-aminopyridines with acyl chlorides has been shown to proceed via a rearrangement involving an intramolecular nucleophilic aromatic substitution, resulting in a formal two-carbon insertion. nih.gov This type of rearrangement could be envisioned for suitably functionalized derivatives of this compound.

The following table summarizes the potential cycloaddition and rearrangement reactions of the pyridine ring in this compound based on the reactivity of analogous compounds.

Reaction TypePotential Role of Pyridine RingConditions/CommentsPotential Products
[4+2] Cycloaddition Diene (inverse-electron-demand)High temperature/pressure, electron-rich dienophileBicyclic adducts
[3+2] Cycloaddition Component of a 1,3-dipoleMild conditions with suitable functionalizationFused heterocyclic systems
Skeletal Editing Substrate for dearomatization/cycloadditionMulti-step sequenceOther aromatic rings (e.g., benzene)
Ring Expansion Photochemical or other activationLight irradiation or specific reagentsDiazepines or other expanded rings
Intramolecular Rearrangement Electrophilic coreWith appropriate nucleophilic side chainsRearranged pyridine derivatives

Stereochemical Aspects and Regioselectivity in Reactions Involving this compound

The presence of two different halogen atoms at distinct positions on the pyridine ring, along with the methoxycarbonyl group, introduces significant considerations of regioselectivity and stereochemistry in reactions involving this compound.

Regioselectivity:

The C2 and C5 positions of the pyridine ring in this compound are both susceptible to reaction, particularly in cross-coupling and nucleophilic aromatic substitution reactions. The outcome of these reactions is highly dependent on the reaction conditions, including the choice of catalyst, ligands, and reagents.

Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, the relative reactivity of the C-Br and C-Cl bonds can be modulated. Generally, the C-Br bond is more reactive than the C-Cl bond towards oxidative addition to a palladium(0) center. However, electronic effects of the pyridine ring and the steric environment can influence this selectivity. For the related compound 2-bromo-5-chloropyridine, it has been shown that the regioselectivity of amination and Suzuki coupling can be controlled by the choice of ligands. For instance, bulky monodentate ligands may favor reaction at the C5-Br position, while certain bidentate phosphine ligands can promote reaction at the C2-Cl position.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the nitrogen atom and the substituents. The chlorine atom at the C2 position is generally more activated towards SNAr than the bromine atom at the C5 position due to the strong electron-withdrawing inductive effect of the adjacent ring nitrogen. However, the outcome can be influenced by the nature of the nucleophile and the reaction conditions.

The table below illustrates the potential regioselective outcomes for common reactions of a 2-bromo-5-chloropyridine core, which can be extrapolated to this compound.

Reaction TypeReagents/Catalyst SystemMajor Product (Predicted)
Suzuki Coupling Pd catalyst, bulky monophosphine ligandSubstitution at C2-Cl
Suzuki Coupling Pd catalyst, dppf ligandSubstitution at C5-Br
Buchwald-Hartwig Amination Pd catalyst, bulky ligandSubstitution at C5-Br
Buchwald-Hartwig Amination Pd catalyst, bidentate phosphine ligandSubstitution at C2-Cl
Nucleophilic Aromatic Substitution Strong nucleophile (e.g., alkoxide)Substitution at C2-Cl

Stereochemical Aspects:

Reactions that introduce new chiral centers or involve additions to the pyridine ring will have important stereochemical considerations.

Stereoselective Dearomatization: The catalytic stereoselective dearomatization of pyridines is a powerful strategy for the synthesis of enantioenriched piperidines and other saturated nitrogen heterocycles. Rhodium-catalyzed asymmetric dearomatization of N-alkyl nicotinic acid esters with aryl boronic acids has been shown to produce dihydropyridines with high enantioselectivity. mdpi.comnih.gov In these reactions, the chiral ligand on the metal catalyst controls the facial selectivity of the nucleophilic attack on the pyridinium salt, leading to the formation of a specific enantiomer. Given that this compound is a nicotinate ester, it is a suitable precursor for such stereoselective transformations after N-alkylation.

Reactions at the Ester Group: The methoxycarbonyl group itself can be a site for stereoselective reactions. For example, reduction of the ester to an alcohol would not create a stereocenter, but subsequent reactions at the resulting hydroxymethyl group could be influenced by the stereochemistry of other parts of the molecule if present.

Diastereoselectivity in Cycloadditions: In the context of potential cycloaddition reactions, the stereochemistry of the dienophile and the diene would determine the stereochemistry of the resulting cycloadduct. Diels-Alder reactions are known to be stereospecific, meaning the stereochemistry of the reactants is retained in the product. wikipedia.org For example, a cis-dienophile would lead to a cis-substituted cyclohexene ring. Furthermore, in reactions involving cyclic dienes, there is often a preference for the endo product due to secondary orbital interactions. organic-chemistry.org

The stereochemical outcomes of reactions involving this compound are highly dependent on the specific reaction type and the reagents employed. The use of chiral catalysts or auxiliaries can be expected to induce enantioselectivity in reactions that create new stereocenters.

Spectroscopic and Theoretical Investigations of Methyl 2 Bromo 5 Chloronicotinate

Vibrational Spectroscopy Analysis (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of a molecule's functional groups.

Assignment of Fundamental Vibrational Modes

A complete assignment of the fundamental vibrational modes of Methyl 2-bromo-5-chloronicotinate is not currently available in the scientific literature. Such an analysis would involve the identification and correlation of observed spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations of the pyridine (B92270) ring, the methyl ester group, and the carbon-halogen bonds. Theoretical calculations, typically using Density Functional Theory (DFT), would be instrumental in providing a reliable basis for these assignments.

Influence of Halogen Substituents on Vibrational Frequencies

The presence of both bromine and chlorine atoms on the pyridine ring is expected to significantly influence the vibrational frequencies of this compound. The positions and masses of these halogen substituents will alter the frequencies of the C-H stretching and bending modes, as well as the ring breathing modes of the pyridine core. Specifically, the C-Br and C-Cl stretching vibrations would be expected in the lower frequency region of the spectrum. A comparative analysis with simpler halogenated pyridines would be necessary to precisely quantify these effects, but specific studies on this compound are lacking.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H and ¹³C NMR Chemical Shift Assignments

Detailed experimental ¹H and ¹³C NMR data for this compound are not found in peer-reviewed publications. The ¹H NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring and the protons of the methyl ester group. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the halogen and ester substituents.

Similarly, the ¹³C NMR spectrum would display unique resonances for each of the seven carbon atoms in the molecule. The carbons directly bonded to the electronegative bromine, chlorine, and nitrogen atoms, as well as the carbonyl carbon of the ester, would be expected to appear at lower field (higher ppm values). A definitive assignment of these chemical shifts would require experimental data, potentially supported by computational predictions.

Spin-Spin Coupling Constant Analysis

The analysis of spin-spin coupling constants (J-coupling) in the ¹H NMR spectrum provides valuable information about the connectivity of atoms in a molecule. The interaction between the two non-equivalent aromatic protons on the pyridine ring would result in a specific splitting pattern, and the magnitude of the coupling constant would be characteristic of their relative positions (ortho, meta, or para). However, without an experimental spectrum, a detailed analysis of these coupling constants for this compound cannot be performed.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the spectrum would likely be characterized by absorptions corresponding to π → π* and n → π* transitions within the aromatic pyridine ring and the carbonyl group of the ester. The presence of halogen substituents can cause a shift in the absorption maxima (bathochromic or hypsochromic shift) compared to the unsubstituted nicotinate (B505614). A comprehensive study of its electronic transitions, including the determination of molar absorptivity, has not been reported.

Analysis of Absorption Maxima and Molar Absorptivity

Ultraviolet-visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For this compound, the absorption maxima (λmax) and molar absorptivity (ε) provide information about the energy gaps between electronic states.

The UV-Vis spectrum of a molecule is influenced by the presence of chromophores, which are the parts of the molecule that absorb light. In this compound, the pyridine ring and the carbonyl group of the ester are the primary chromophores. The electronic transitions observed are typically π → π* and n → π* transitions. Extending conjugation by adding more double bonds generally leads to a shift in the absorption maximum to longer wavelengths (bathochromic shift) and an increase in molar absorptivity (hyperchromic effect). msu.edu

Parameter Description
Absorption Maxima (λmax)The wavelength at which a substance shows maximum absorbance of light.
Molar Absorptivity (ε)A measure of how strongly a chemical species absorbs light at a particular wavelength.

Correlation with Electronic Structure

The absorption of UV-Vis radiation corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The correlation between the UV-Vis spectrum and the electronic structure of this compound can be understood by considering its frontier molecular orbitals: the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is related to the wavelength of maximum absorption. A smaller HOMO-LUMO gap generally corresponds to a longer wavelength of absorption. Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), can predict the electronic absorption spectra and help in assigning the observed absorption bands to specific electronic transitions. For instance, a HOMO → LUMO transition would involve the transfer of electron density from an electron-rich part of the molecule to an electron-poor part.

Mass Spectrometry (MS) Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. When a molecule is introduced into a mass spectrometer, it is ionized to form a molecular ion (M+). This molecular ion is often unstable and fragments into smaller, characteristic ions. chemguide.co.uk

For this compound, the fragmentation pattern would be influenced by the presence of the bromine and chlorine atoms, as well as the ester group. Key fragmentation pathways could include:

Loss of a halogen: The C-Br and C-Cl bonds can break, leading to the loss of a bromine or chlorine radical. miamioh.edu

Loss of the methoxy (B1213986) group: The ester can fragment with the loss of a methoxy radical (•OCH3) or a molecule of methanol (B129727) (CH3OH).

Decarbonylation: Loss of a carbon monoxide (CO) molecule is a common fragmentation pathway for carbonyl compounds. youtube.com

The relative abundance of the fragment ions can provide clues about the stability of the ions formed. More stable ions will generally produce more intense peaks in the mass spectrum. chemguide.co.uk The presence of bromine and chlorine isotopes (79Br/81Br and 35Cl/37Cl) will result in characteristic isotopic patterns for the molecular ion and any fragments containing these halogens, aiding in their identification. miamioh.edu

Ion Possible Fragmentation Pathway
[M]+•Molecular ion of this compound
[M-Br]+Loss of a bromine atom
[M-Cl]+Loss of a chlorine atom
[M-OCH3]+Loss of a methoxy group
[M-COOCH3]+Loss of the entire ester group

Applications in Medicinal Chemistry and Drug Discovery

Methyl 2-bromo-5-chloronicotinate as a Core Scaffold for Bioactive Molecule Synthesis

The chemical architecture of this compound, featuring a substituted pyridine (B92270) ring, positions it as a versatile scaffold for constructing more complex bioactive molecules. chemimpex.com As a heterocyclic building block, it provides a foundational structure upon which chemists can elaborate to develop novel compounds. bldpharm.com The presence of both a bromine and a chlorine atom on the pyridine ring offers differential reactivity, allowing for selective chemical transformations such as cross-coupling reactions. sci-hub.se This enables the strategic introduction of diverse functional groups to explore chemical space and synthesize libraries of compounds for biological screening. chemimpex.comsci-hub.se Its utility as a starting material is evident in the synthesis of various heterocyclic systems, which are prominent in many biologically active molecules. chemimpex.comresearchgate.net

Development of Pharmaceutical Intermediates and Lead Compounds

This compound is classified as a pharmaceutical intermediate, a compound that serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs). bldpharm.com Its structural features are ideal for generating novel molecules that can be optimized into lead compounds during the drug discovery process. chemimpex.com For instance, its isomer, methyl 5-bromo-2-chloronicotinate, is a crucial intermediate in the synthesis of selective SHP2 (Src homology 2-containing protein tyrosine phosphatase 2) inhibitors. sci-hub.se The process involves using the nicotinate (B505614) core to build more complex structures through reactions like the Suzuki-Miyaura coupling, followed by nucleophilic substitutions. sci-hub.se This step-wise approach allows for the systematic development of compounds with desired pharmacological profiles, highlighting the role of such intermediates in creating potential new therapeutics. chemimpex.comchemimpex.comsmolecule.com

Structure-Activity Relationship (SAR) Studies of Nicotinate Derivatives for Therapeutic Targets

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the potency and selectivity of drug candidates. The nicotinate scaffold is a valuable platform for such investigations. gu.se By systematically modifying the structure of derivatives synthesized from precursors like this compound and assessing the impact on biological activity, researchers can identify key molecular features required for interaction with a therapeutic target.

For example, in the development of SHP2 inhibitors using the isomeric methyl 5-bromo-2-chloronicotinate as a starting material, SAR studies revealed that the nature and position of substituents on the attached phenyl ring significantly influenced inhibitory activity. sci-hub.se Similarly, SAR studies on other pyridine derivatives have been crucial in developing antagonists for receptors like the mGlu5 and P2Y12 receptors, where modifications to the core structure led to compounds with nanomolar potency. gu.se These studies underscore how the strategic functionalization of the nicotinate moiety allows for a deep understanding of the molecular interactions driving therapeutic effects. sci-hub.segu.se

Table 1: SAR Findings for SHP2 Inhibitors Derived from a Nicotinate Scaffold

CompoundScaffold B SubstituentIC₅₀ for SHP2 (μM)
6a12-chlorophenyl11.23
6b13-chlorophenyl>50
6c14-chlorophenyl>50
11a2,3-dichlorophenyl1.36

This table illustrates how substituent changes on a core scaffold, derived from a nicotinate intermediate, impact biological activity against the SHP2 enzyme. Data sourced from a 2020 study on pyridine derivatives as selective SHP2 inhibitors. sci-hub.se

Role in the Synthesis of Compounds for Neurological Disorders

The nicotinate framework is an important structural component in the development of therapies for neurological disorders. The isomer Methyl 5-bromo-2-chloronicotinate is specifically mentioned as an intermediate in the synthesis of pharmaceuticals targeting such conditions. chemimpex.comchemimpex.com The development of compounds capable of penetrating the central nervous system (CNS) is a significant challenge in treating brain-related diseases. Research into trypanocidal inhibitors for Human African Trypanosomiasis, a disease that affects the CNS, involved optimizing pyridyl-based compounds to improve brain penetration. nih.gov One lead compound from this research demonstrated a significant brain-to-blood ratio, indicating its potential for treating stage 2 of the disease. nih.gov Although this study used a different starting material, it highlights the importance of the substituted pyridine core in designing brain-penetrant molecules for neurological applications.

Exploration in Cardiovascular Disease Treatments (e.g., heart disease, hypertension)

While direct applications of this compound in cardiovascular disease treatment are not extensively documented in available research, the broader class of nicotinate derivatives has been explored for relevant therapeutic targets. For instance, SAR studies have been conducted on a series of ethyl 6-piperazinylnicotinates as antagonists of the P2Y12 receptor. gu.se The P2Y12 receptor is a key target in the development of anti-thrombotic agents, which are crucial for treating and preventing cardiovascular events like heart attacks and strokes. This exploration demonstrates the potential of the nicotinate scaffold in designing modulators for cardiovascular targets, even if the specific subject compound is not yet a primary focus. gu.se

In Vitro Biochemical Research: Enzyme Inhibition and Receptor Binding Studies

This compound and its close isomers are valuable starting materials for synthesizing molecules used in fundamental biochemical research, particularly for enzyme inhibition and receptor binding assays. chemimpex.comchemimpex.com These studies help elucidate biological pathways and identify potential therapeutic targets. chemimpex.com

In one notable example, methyl 5-bromo-2-chloronicotinate was the starting material for a multi-step synthesis of novel SHP2 phosphatase inhibitors. sci-hub.se The resulting compounds were evaluated in vitro, with the most potent derivative, compound 11a, exhibiting an IC₅₀ value of 1.36 μM. sci-hub.se In another study, the same isomer was used as a starting material to synthesize inhibitors of orthopoxvirus resolvase, an enzyme essential for viral replication. acs.org The synthesized compounds showed inhibition of both mpox virus (MPXV) and vaccinia virus (VACV) resolvases and demonstrated antiviral activity. acs.org Such research showcases the role of this chemical scaffold in generating tool compounds for probing enzyme function and discovering new antiviral agents. sci-hub.seacs.org

Computational Drug Design Approaches Utilizing the Nicotinate Moiety

Applications in Agrochemical and Material Sciences

Utility as an Intermediate in Agrochemical Synthesis

Methyl 2-bromo-5-chloronicotinate serves as a crucial building block in the synthesis of complex agrochemical products. Its chemical reactivity allows for its integration into larger molecules, imparting desired biological activity and efficacy.

Development of Novel Herbicides

The structural framework of this compound is a key component in the creation of new herbicidal compounds. While specific commercial herbicides directly synthesized from this intermediate are not widely publicized in available literature, its utility lies in the generation of pyridine-based derivatives, a class of compounds well-known for their herbicidal activity. The presence of both bromine and chlorine atoms on the pyridine (B92270) ring allows for selective chemical transformations, enabling the design of herbicides with specific modes of action and improved crop selectivity. Research in this area focuses on creating molecules that can effectively control weed populations while ensuring the safety of the cultivated crops.

Synthesis of Fungicidal Agents

In the realm of fungicide development, this compound is utilized as a precursor for synthesizing agents aimed at combating fungal pathogens in plants. The pyridine core of the molecule is a common feature in many systemic fungicides. By modifying the structure of this compound, chemists can develop new fungicidal compounds with enhanced efficacy against a broad spectrum of fungi. The development of such agents is critical for preventing crop diseases and securing agricultural productivity.

Contribution to Crop Protection and Yield Enhancement Research

The application of this compound as an intermediate in the synthesis of new agrochemicals directly contributes to research aimed at enhancing crop protection and yields. The development of more effective herbicides and fungicides helps to minimize crop losses due to weeds and diseases. Research efforts are geared towards creating agrochemicals that are not only potent but also environmentally benign, with a focus on biodegradability and minimal impact on non-target organisms. The ultimate goal is to ensure food security through sustainable agricultural practices, a field to which the derivatives of this compound are positioned to contribute.

Integration into Novel Material Development

The utility of this compound extends beyond agriculture into the field of material science, where its unique chemical properties are harnessed to create new materials with advanced functionalities.

Polymer Chemistry Applications

In polymer chemistry, this compound can be used as a monomer or a modifying agent to synthesize specialty polymers. The reactive sites on the molecule allow it to be incorporated into polymer chains, influencing the final properties of the material. For instance, the inclusion of this halogenated pyridine derivative can enhance thermal stability, flame retardancy, and chemical resistance of polymers. Research in this domain explores the synthesis of high-performance polymers for various applications, including electronics, aerospace, and automotive industries.

Coatings and Surface Modification Research

The development of advanced coatings and surface modifications is another area where this compound finds application. Its derivatives can be used to create functional coatings that provide properties such as corrosion resistance, antimicrobial activity, and altered surface energy (hydrophobicity or hydrophilicity). These coatings can be applied to a wide range of substrates to enhance their durability and performance. Research is focused on designing and synthesizing novel coating materials that can offer superior protection and functionality in demanding environments.

Influence of Halogenation on Material Properties

The introduction of halogen atoms into pyridine-containing materials can modulate their properties in several ways:

Electronic Effects : The electronegativity of the halogen atoms withdraws electron density from the pyridine ring, which can alter the energy levels of the material's frontier molecular orbitals (HOMO and LUMO). This is a crucial factor in the design of organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs).

Intermolecular Interactions : Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can influence the packing of molecules in the solid state. This can affect the material's morphology, charge transport properties, and thermal stability.

Reactivity and Cross-linking : The carbon-halogen bonds can serve as reactive sites for further functionalization or for cross-linking polymer chains, which can enhance the material's durability and resistance to environmental factors. chemimpex.com

Halogen SubstituentElectronegativity (Pauling Scale)van der Waals Radius (Å)Influence on Material Properties
Fluorine (F) 3.981.47High electronegativity significantly lowers HOMO/LUMO levels. Can form strong hydrogen bonds.
Chlorine (Cl) 3.161.75Moderately alters electronic properties. Can participate in halogen bonding. rsc.orgnih.gov
Bromine (Br) 2.961.85Less electronegative than chlorine, leading to smaller changes in electronic properties. Prone to forming strong halogen bonds.
Iodine (I) 2.661.98Least electronegative, resulting in the smallest electronic perturbation. Forms the strongest halogen bonds among the halogens.

Derivatives and Analogs of Methyl 2 Bromo 5 Chloronicotinate

Synthesis and Characterization of Structural Isomers

The synthesis of these isomers often starts from correspondingly substituted pyridine (B92270) precursors, such as hydroxynicotinic acids or dihalopyridines. For instance, methyl 5-bromo-2-chloronicotinate can be prepared from 5-bromo-2-hydroxynicotinic acid. The synthesis involves the conversion of the hydroxyl group to a chloro group and simultaneous formation of an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). The intermediate acyl chloride is then esterified by the addition of anhydrous methanol (B129727) to yield the final product. This compound crystallizes in the triclinic system, and its structure reveals relatively short intermolecular bromine-oxygen interactions.

General synthetic routes to these dihalonicotinates and their isonicotinate (B8489971) cousins may also involve multi-step sequences starting from more readily available pyridines, incorporating halogenation, nitration, reduction, and Sandmeyer reactions to install the required substituents at the desired positions, followed by esterification.

The characterization of these isomers relies on a combination of spectroscopic and physical methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy are crucial for confirming the molecular structure. Physical properties like melting point provide a simple yet effective means of distinguishing between isomers.

Table 1: Structural Isomers and Their Properties

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Known Physical Properties
Methyl 2-bromo-5-chloronicotinate1214324-95-4C₇H₅BrClNO₂250.48Solid, mp: 36-38 °C sigmaaldrich.com
Methyl 5-bromo-2-chloronicotinate78686-79-0C₇H₅BrClNO₂250.48White to light yellow powder/crystal, mp: 50.0-54.0 °C tcichemicals.com
Methyl 2-bromo-4-chloronicotinate1804384-19-7C₇H₅BrClNO₂250.48Data not widely available
Methyl 5-bromo-4-chloronicotinate1256808-62-4C₇H₅BrClNO₂250.48Data not widely available
Methyl 2-bromo-5-chloroisonicotinate1214336-33-0C₇H₅BrClNO₂250.48Solid uni.lu

Functionalization and Diversification of the Pyridine Ring

The dihalogenated nature of this compound and its isomers presents a rich platform for functionalization, primarily through modern cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds is a key aspect that can be exploited for selective, stepwise modifications.

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This reactivity difference allows for regioselective functionalization at the bromine-bearing position while leaving the chlorine atom intact for subsequent transformations.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can be used to introduce new aryl, heteroaryl, or alkyl groups at the C2 position. This is a powerful method for creating carbon-carbon bonds and extending the molecular framework.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the halo-pyridine with a wide range of primary or secondary amines, leading to aminopyridine derivatives.

Sonogashira Coupling: The introduction of alkyne moieties is possible via coupling with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst.

Heck Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling with alkenes.

After initial functionalization at the C-Br position, the less reactive C-Cl bond can be targeted for a second coupling reaction, often under more forcing conditions (e.g., higher temperatures, different ligand/catalyst systems). This stepwise approach provides a route to complex, unsymmetrically substituted pyridine derivatives. The unique combination of bromine and chlorine substituents on the pyridine ring of compounds like methyl 5-bromo-2-chloronicotinate enhances its reactivity, making it a valuable tool for creating diverse molecular structures. chemimpex.com

Modification of the Ester Group

The methyl ester group at the C3 (or C4 in isonicotinates) position offers another handle for chemical modification, providing access to a different class of derivatives.

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. For example, saponification with a base like sodium hydroxide (B78521) followed by acidic workup yields the nicotinic or isonicotinic acid derivative. These carboxylic acids are valuable intermediates themselves, able to participate in further reactions.

Amidation: The ester can be converted directly to an amide by heating with an amine (aminolysis), or more commonly, by a two-step process. First, the ester is hydrolyzed to the carboxylic acid, which is then activated (e.g., as an acyl chloride or with a peptide coupling reagent) and reacted with a primary or secondary amine to form the desired amide. This provides access to a large library of pyridine carboxamides.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the methyl group with other alkyl or aryl groups, allowing for the synthesis of a variety of different esters.

Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This introduces a hydroxymethyl group, which can be used for further functionalization.

Structure-Property Relationship (SPR) and Structure-Reactivity Relationship (SRR) Studies of Derivatives

The systematic modification of this compound and its analogs allows for the investigation of structure-property relationships (SPR) and structure-reactivity relationships (SRR). These studies aim to understand how specific structural features influence the molecule's physical, chemical, and biological properties.

Structure-Reactivity: The reactivity of the pyridine ring is heavily influenced by the electronic effects of its substituents. The electron-withdrawing nature of the two halogen atoms and the ester group makes the pyridine ring electron-deficient. This generally deactivates the ring towards electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the activating groups. The relative positions of the halogens in different isomers significantly impact the regioselectivity of these reactions. For instance, the differential reactivity of C-Br versus C-Cl bonds in cross-coupling reactions is a cornerstone of the SRR for this class of compounds. nih.gov

Structure-Property: The introduction of different functional groups via the reactions described above can dramatically alter the molecule's properties.

Solubility and Lipophilicity: Converting the ester to a carboxylic acid increases polarity and aqueous solubility, while coupling with hydrophobic aryl groups increases lipophilicity (logP).

Biological Activity: In medicinal chemistry, the pyridine scaffold is a common feature in many drugs. mdpi.com The ability to introduce diverse substituents allows for the fine-tuning of interactions with biological targets like enzymes or receptors. researchgate.netdrugdesign.org For example, studies on pyridine derivatives have shown that the presence and position of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH₂) can enhance biological activities, whereas bulky groups or certain halogen patterns may decrease it. mdpi.com The ester and halogen atoms can act as hydrogen bond acceptors, and the pyridine nitrogen itself is a key hydrogen bond acceptor, all of which can contribute to binding affinity with biological macromolecules. drugdesign.org

Comparative Analysis of Dihalo-Nicotinates and Related Pyridine Carboxylates

A comparative analysis of the various dihalo-nicotinate isomers and related pyridine carboxylates reveals important trends in their chemical properties and reactivity.

Isomeric Comparison: The relative positions of the bromo, chloro, and ester groups in isomers like this compound and methyl 5-bromo-2-chloronicotinate have a profound impact on their behavior.

Electronic Effects: The specific placement of the three electron-withdrawing groups alters the electron density distribution across the pyridine ring, influencing the pKa of the pyridine nitrogen and the reactivity of each site towards substitution.

Steric Effects: The proximity of the C2-bromo group to the C3-ester group in this compound creates a more sterically hindered environment around the ester compared to the arrangement in methyl 5-bromo-2-chloronicotinate. This can affect the rate and feasibility of reactions involving the ester group.

Physical Properties: As shown in Table 1, even a simple transposition of substituents, as between this compound (mp 36-38 °C) and methyl 5-bromo-2-chloronicotinate (mp 50-54 °C), leads to noticeable differences in physical properties like melting point, which reflects changes in the crystal lattice packing and intermolecular forces.

Patent Landscape and Intellectual Property in Relation to Methyl 2 Bromo 5 Chloronicotinate

Analysis of Patented Synthetic Routes and Preparative Methods

Patents related to the synthesis of halogenated nicotinates often describe multi-step processes where the precise sequence and reaction conditions are key to the inventive step. While patents specifically claiming the synthesis of Methyl 2-bromo-5-chloronicotinate are not prevalent, the methodologies for creating related halogenated nicotinic acid derivatives are well-documented in patent literature. These methods provide a clear indication of the likely routes to obtaining this specific compound.

One patented approach for producing 2-halogen nicotinic acid derivatives involves the halogenation of nicotinic acid precursors. google.comgoogle.com For instance, a process might involve the conversion of a 2-halonicotinic acid into the corresponding acid halide using agents like thionyl chloride or phosgene. google.comgoogle.com This is often followed by esterification to yield the methyl nicotinate (B505614).

A Chinese patent outlines a synthetic method for a related precursor, 5-bromo-2-chloroisonicotinic acid, starting from 2,5-dichloropyridine. google.com The process involves a substitution reaction to introduce the bromo group, followed by hydroxylation to form the carboxylic acid. google.com Such routes highlight the strategic manipulation of halogen substituents on the pyridine (B92270) ring.

Furthermore, patented applications often disclose the initial steps of their synthetic sequences, which can involve commercially available starting materials like Methyl 5-bromo-2-chloronicotinate. mdpi.com For example, a Negishi coupling reaction using Methyl 5-bromo-2-chloronicotinate as a starting material has been described in the synthesis of complex heterocyclic compounds. mdpi.com This implies that efficient, scalable syntheses of this intermediate are established and likely covered by process patents or held as trade secrets by chemical suppliers.

Patent/ReferenceDescription of Synthetic MethodStarting Material Example
EP1102749B1 google.comMethod for producing 2-halogen nicotinic acid derivatives, involving conversion to an acid halide.2-halo-nicotinic acid
DE19834565A1 google.comProcess for the preparation of 2-halogen nicotinic acid derivatives.2-halogen nicotinic acid
CN105753780A google.comSynthesis of 5-bromo-2-chloroisonicotinic acid via substitution and hydroxylation.2,5-dichloropyridine
Velthuisen et al. mdpi.comUse in a Negishi coupling reaction to form a key intermediate.Methyl 5-bromo-2-chloronicotinate

Review of Patented Applications in Pharmaceutical and Agrochemical Sectors

The vast majority of patents mentioning this compound are centered on its application as a key building block for synthesizing novel, patentable molecules with biological activity. The unique arrangement of the bromo, chloro, and methyl ester groups on the pyridine ring allows for versatile and selective chemical modifications, making it a valuable starting point for creating diverse chemical libraries.

In the pharmaceutical sector, patents frequently describe the use of this compound in the synthesis of inhibitors for various enzymes and receptors implicated in disease.

DHODH Inhibitors: A notable application is in the creation of Dihydroorotate Dehydrogenase (DHODH) inhibitors, which are investigated for the treatment of autoimmune diseases like rheumatoid arthritis. google.comgoogleapis.com For example, a patent describes the synthesis of amino nicotinic and isonicotinic acid derivatives as DHODH inhibitors, using Methyl 5-bromo-2-chloronicotinate as a precursor to introduce a cyclopropyl (B3062369) group via a coupling reaction. googleapis.com

Kinase Inhibitors: The compound is a key intermediate in the synthesis of kinase inhibitors for cancer therapy. google.com A patent for aminoimidazopyridines as RIPK1 kinase inhibitors details a reaction where Methyl 5-bromo-2-chloronicotinate is coupled with another molecule using a palladium catalyst. google.com

Antibacterial Agents: Patents for novel heterocyclic derivatives with antibacterial activity also utilize this compound. google.com These compounds often target bacterial enzymes like DNA gyrase and topoisomerase IV. google.com

HIV Integrase Inhibitors: The compound serves as a commercially available starting material for the synthesis of complex tetracyclic lactams that function as HIV-1 integrase inhibitors. mdpi.com

In the agrochemical sector, 2-halogenated nicotinic acid derivatives are important intermediates for pesticides. google.comgoogle.com Patents describe the synthesis of halogen-substituted compounds intended for use as insecticides or herbicides. google.com The specific substitution pattern of this compound is valuable for creating compounds that can effectively control pests and weeds, often by targeting biological pathways unique to these organisms.

Patent NumberTherapeutic/Agrochemical AreaRole of this compound
US8691852B2 google.comPharmaceutical (DHODH Inhibitor)Intermediate for synthesizing amino nicotinic acid derivatives.
WO2019089442A1 google.comPharmaceutical (Kinase Inhibitor)Starting material for producing aminoimidazopyridine kinase inhibitors.
WO2010038081A2 google.comPharmaceutical (Antibacterial)Reactant in the synthesis of heterocyclic derivatives targeting bacterial topoisomerases.
MDPI Review mdpi.comPharmaceutical (HIV Inhibitor)Starting material for the synthesis of 8-hydroxyquinoline (B1678124) tetracyclic lactams.
US20110301181A1 google.comAgrochemicalIntermediate for preparing halogen-substituted compounds for pest control.
EP1102749B1 google.comAgrochemicalPrecursor to 2-halogen nicotinic acid derivatives used in pesticidal active compounds.

Trends in Patenting Halogenated Nicotinate Derivatives

The patenting trends for halogenated nicotinate derivatives, including esters like this compound, are indicative of their sustained importance in discovery chemistry. Several key trends can be observed from the intellectual property landscape.

A dominant trend is the use of these compounds as scaffolds in the construction of large, diverse chemical libraries for high-throughput screening. Patents often feature broad Markush claims, which encompass a wide range of possible substitutions on the nicotinate core. This strategy allows companies to protect a vast chemical space around a promising lead structure.

There is a continuous drive to develop novel and more efficient synthetic methodologies for creating and modifying these halogenated heterocycles. Patents for new catalysts (e.g., palladium-based catalysts for cross-coupling reactions) and reaction conditions that improve yield, selectivity, and environmental safety are common. google.com

Furthermore, the focus of applications is shifting towards more complex and highly substituted molecules. While older patents might have focused on simpler derivatives, recent intellectual property demonstrates the use of halogenated nicotinates in the synthesis of intricate polycyclic and stereochemically complex targets. mdpi.com This reflects advancements in synthetic chemistry and a deeper understanding of structure-activity relationships. The increasing number of patents for new chemical entities that incorporate the halogenated nicotinate framework underscores the enduring value of this class of compounds as a source of innovation in both medicine and agriculture. psu.edu

Future Research Directions and Emerging Opportunities

Green Chemistry Approaches for Sustainable Synthesis

The chemical industry is increasingly shifting towards more environmentally benign and sustainable manufacturing processes. nih.govresearchgate.net For the synthesis of methyl 2-bromo-5-chloronicotinate and its derivatives, several green chemistry principles can be applied to minimize environmental impact and enhance efficiency.

Future research will likely focus on:

Enzymatic Synthesis: Biocatalyst-mediated synthesis of nicotinic acid and its derivatives has gained attention due to high conversion rates under mild reaction conditions. frontiersin.org The use of enzymes like nitrilases could offer a more sustainable alternative to traditional chemical methods that often require high temperatures and produce significant waste. frontiersin.org

Solvent-Free and Catalyst-Free Reactions: The development of solvent- and catalyst-free synthesis methods for nicotinic acid derivatives is a promising area. researchgate.net These approaches are operationally simple, safer, and can lead to higher yields in shorter reaction times. researchgate.net

Mechanochemical Synthesis: Grinding solid reactants together, either manually or using a ball mill, is a solvent-free method that can be applied to the synthesis of complex molecules, including those with pyridine (B92270) structures. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times for the synthesis of substituted pyridines from halopyridines. sci-hub.se This technique offers an efficient and convenient route to new derivatives. sci-hub.se

Synthesis ApproachPotential AdvantagesRelevant Research Area
Enzymatic SynthesisHigh conversion, mild conditions, reduced energy consumption. frontiersin.orgBiocatalysis, Green Chemistry
Solvent- & Catalyst-FreeSimplicity, safety, high yields, short reaction times. researchgate.netGreen Chemistry, Process Chemistry
Mechanochemical SynthesisSolvent-free, applicable to complex syntheses. researchgate.netSolid-State Chemistry, Green Chemistry
Microwave-AssistedDrastically reduced reaction times, high efficiency. sci-hub.seSynthetic Organic Chemistry

Development of Novel Catalytic Systems for Functionalization

The presence of both bromo and chloro substituents on the pyridine ring of this compound makes it an ideal candidate for functionalization using modern catalytic methods. The development of novel catalytic systems will be crucial for unlocking the full synthetic potential of this molecule.

Key areas for future investigation include:

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts are widely used for creating carbon-carbon and carbon-heteroatom bonds. Future work could explore various palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce a wide range of substituents at the bromo and chloro positions.

Transition Metal Catalysis: Beyond palladium, other transition metals can be employed for the synthesis and functionalization of pyridine derivatives. eurekaselect.com Research into catalysts based on copper, nickel, and other metals could provide alternative and potentially more cost-effective synthetic routes. eurekaselect.com

Asymmetric Catalysis: For the synthesis of chiral derivatives with potential applications in pharmaceuticals, the development of asymmetric catalytic systems will be essential. This could involve the use of chiral ligands in combination with transition metal catalysts.

Advanced Computational Modeling for Predictive Reactivity and Bioactivity

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for predicting the reactivity and potential biological activity of molecules like this compound. uniba.skbohrium.commostwiedzy.plmostwiedzy.pl

Future computational studies could focus on:

Predicting Reaction Outcomes: DFT calculations can be used to model the potential energy surfaces of reactions involving halopyridines, helping to predict the most likely products and optimize reaction conditions. uniba.skmostwiedzy.pl These studies can provide insights into the dissociative electron attachment processes and the stability of reaction intermediates. uniba.skmostwiedzy.pl

Structure-Activity Relationship (SAR) Studies: By computationally modeling the interaction of this compound derivatives with biological targets, researchers can develop SAR models. These models can guide the design of new compounds with enhanced biological activity.

In Silico Screening: Virtual screening of libraries of derivatives can be performed to identify promising candidates for further experimental investigation. researchgate.net This approach can significantly accelerate the drug discovery process. researchgate.net

Computational MethodApplicationPotential Outcome
Density Functional Theory (DFT)Predicting reactivity, modeling reaction pathways. uniba.skbohrium.commostwiedzy.plmostwiedzy.plOptimized synthesis, understanding of reaction mechanisms.
Molecular DockingSimulating binding to biological targets. researchgate.netIdentification of potential drug candidates.
Structure-Activity Relationship (SAR)Correlating chemical structure with biological activity.Design of more potent and selective compounds.

Exploration of New Biological Targets and Therapeutic Areas

Pyridine and its derivatives are present in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. dovepress.comresearchgate.netnih.gov Derivatives of this compound could be explored for a variety of therapeutic applications.

Emerging opportunities include:

Antimicrobial and Antiviral Agents: Pyridine compounds have shown promise as antimicrobial and antiviral agents. nih.govopenaccessjournals.com New derivatives could be synthesized and screened for activity against a range of pathogens.

Anti-Inflammatory Agents: Nicotinic acid derivatives have been investigated as potential anti-inflammatory agents, with some showing inhibitory activity against enzymes like cyclooxygenase (COX). researchgate.netnih.govnih.gov

Anticancer Agents: Halogenated compounds, including those with pyridine and benzofuran (B130515) cores, have demonstrated cytotoxic activity against various cancer cell lines. chemimpex.commdpi.com

Central Nervous System (CNS) Disorders: Nicotinic receptor stimulation has been explored for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.gov Brain-permeable derivatives could be developed as potential PET tracers or therapeutic agents for these conditions. acs.org

Integration into Advanced Materials for Specific Applications

The unique chemical properties of halogenated pyridines suggest that this compound could be a valuable building block for the creation of advanced materials.

Potential applications in materials science include:

Functional Polymers: Pyridine-containing polymers have applications in various fields. mdpi.com The reactivity of the bromo and chloro groups allows for the incorporation of this molecule into polymer chains to create materials with specific thermal, optical, or electronic properties.

Coatings and Specialty Polymers: The introduction of halogenated pyridines can enhance the durability and chemical resistance of polymers and coatings. chemimpex.com

Supramolecular Architectures: Pyridine derivatives like terpyridines are used in the assembly of complex supramolecular structures with switchable properties. researchgate.net The functional groups on this compound could be used to direct the formation of such assemblies.

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To efficiently explore the vast chemical space accessible from this compound, high-throughput screening (HTS) and combinatorial chemistry will be indispensable tools. wikipedia.orgnih.govumn.eduimperial.ac.uk

Future research in this area will likely involve:

Library Synthesis: The creation of large, diverse libraries of compounds derived from this compound through techniques like split-and-pool synthesis. wikipedia.org This can be facilitated by solid-phase organic synthesis, where the starting material is anchored to a resin. wikipedia.org

"Libraries from Libraries": A diversity-oriented approach where existing libraries of peptides or other molecules are chemically transformed to create new libraries of small molecules, including heterocyclic compounds. nih.gov

Pharmacophore-Based Screening: Designing combinatorial libraries based on specific "pharmacophore" motifs to increase the probability of discovering compounds with desired biological activities. nih.gov

Q & A

Q. What are the optimal reaction conditions for synthesizing Methyl 2-bromo-5-chloronicotinate?

The synthesis typically involves halogenation and esterification of nicotinic acid derivatives. Key parameters include:

  • Solvents : Dichloromethane is commonly used to facilitate halogenation due to its polarity and inertness .
  • Catalysts : Palladium or copper complexes enhance reaction efficiency, particularly in cross-coupling steps .
  • Temperature/Pressure : Continuous flow reactors can optimize yield (80–90%) and purity (>95%) by maintaining controlled conditions (e.g., 50–80°C, 1–2 atm) . Methodological Tip : Monitor reaction progress via TLC or GC-MS to adjust catalyst loading and solvent ratios in real time.

Q. How can researchers characterize the physicochemical properties of this compound?

Key characterization methods include:

  • Spectroscopy : NMR (¹H/¹³C) to confirm substitution patterns on the pyridine ring (e.g., δ 8.5–9.0 ppm for aromatic protons) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points (e.g., 78–80°C) and stability under heating . Data Note : Compare experimental results with computational predictions (e.g., density functional theory for pKa ≈ 1.46) .

Q. What are the best practices for handling and storing this compound?

  • Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation via hydrolysis or photolysis .
  • Solubility : Use polar aprotic solvents (e.g., DMSO, DMF) for stock solutions; avoid prolonged exposure to moisture .
  • Safety : Use fume hoods and PPE (gloves, goggles) due to potential irritancy from bromine/chlorine substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

  • Hypothesis Testing : Design dose-response assays (e.g., IC50 measurements) to compare antimicrobial activity across studies. For example, discrepancies in MIC values (e.g., 2–10 µM) may arise from variations in bacterial strains or assay conditions .
  • Mechanistic Studies : Use fluorescent probes or radiolabeled analogs to validate target binding (e.g., enzyme inhibition assays) . Critical Analysis : Cross-reference data with structurally similar compounds (e.g., Methyl 5-bromo-2-fluoroisonicotinate) to isolate substituent-specific effects .

Q. What advanced analytical methods can elucidate reaction mechanisms involving this compound?

  • Kinetic Studies : Employ stopped-flow spectroscopy to track intermediates in nucleophilic substitution reactions (e.g., SNAr with amines) .
  • Isotopic Labeling : Use ²H or ¹⁸O isotopes to trace regioselectivity in ester hydrolysis or cross-coupling reactions .
  • Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to predict transition states and activation energies for Suzuki-Miyaura couplings .

Q. How can researchers address gaps in environmental impact assessments for this compound?

  • Degradation Studies : Simulate environmental conditions (e.g., UV light, soil microbiota) to track degradation half-lives via LC-MS/MS .
  • Ecotoxicology : Conduct acute toxicity assays on model organisms (e.g., Daphnia magna) to establish LC50 values and bioaccumulation potential . Recommendation : Use OECD guidelines for standardized testing and data comparability .

Key Research Limitations

  • Mechanistic Data : Limited studies on target interactions and downstream effects of derivatives .
  • Environmental Impact : Insufficient data on degradation pathways and ecotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.